3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde
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Overview
Description
3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde is a chemical compound characterized by its thiazole ring structure, which includes sulfur and nitrogen atoms. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of methoxy groups at the 3 and 5 positions of the thiazole ring, along with an aldehyde group at the 4 position, contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Thiazoles and indoles, the classes of compounds that “3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde” belongs to, are known to interact with a variety of biological targets. For instance, indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The mode of action of thiazoles and indoles can vary widely depending on their specific structures and the biological targets they interact with. For example, some indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Thiazoles and indoles can affect a range of biochemical pathways. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Result of Action
Compounds containing thiazole and indole moieties have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
The synthesis of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3,5-dimethoxythiazole with a formylating agent to introduce the aldehyde group at the 4 position. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. Specific details on reaction conditions and reagents used in these processes are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiazole-4-carboxylic acid: Studied for its potential pharmaceutical applications. The unique combination of methoxy groups and an aldehyde group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties
Properties
IUPAC Name |
3,5-dimethoxy-1,2-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-9-5-4(3-8)6(10-2)11-7-5/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVLMVMAURBUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NS1)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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